

# Amino-PEG2-C2-acid molecular weight and formula

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## Compound of Interest

Compound Name: Amino-PEG2-C2-acid

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## In-Depth Technical Guide to Amino-PEG2-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG2-C2-acid**, a bifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, presents generalized experimental protocols for its use, and illustrates its role in bioconjugation.

## Core Properties of Amino-PEG2-C2-acid

**Amino-PEG2-C2-acid** is a hydrophilic, bifunctional linker that contains a primary amine group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[\[1\]](#)

Property	Value	Reference
Molecular Weight	177.20 g/mol	<a href="#">[1]</a>
Chemical Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>4</sub>	<a href="#">[1]</a>
CAS Number	791028-27-8	<a href="#">[1]</a>
Synonyms	NH <sub>2</sub> -PEG2-COOH, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid	<a href="#">[2]</a>
Appearance	White to off-white solid	
Solubility	Soluble in water and common organic solvents like DMSO and DMF	<a href="#">[3]</a>

## Role in Bioconjugation

The primary utility of **Amino-PEG2-C2-acid** lies in its ability to act as a bridge, connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The bifunctional nature of the molecule provides flexibility in the conjugation strategy.

- Amine Group Reactivity: The primary amine can react with activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and other electrophilic groups to form stable covalent bonds.
- Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. This reaction is typically mediated by carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator like NHS (N-hydroxysuccinimide) to enhance efficiency.

The hydrophilic PEG chain is a key feature, as it can improve the pharmacokinetic properties of the final bioconjugate by increasing its solubility and stability, and reducing immunogenicity.

## Experimental Protocols

The following are generalized protocols for the two main conjugation strategies involving **Amino-PEG2-C2-acid**. The specific conditions, such as reaction times, temperatures, and purification methods, will need to be optimized for the specific molecules being conjugated.

## Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid group of **Amino-PEG2-C2-acid**.

Materials:

- **Amino-PEG2-C2-acid**
- Amine-containing molecule (e.g., a payload with a free amine)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.2-7.5)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., HPLC or column chromatography)

Procedure:

- Activation of Carboxylic Acid:
  - Dissolve **Amino-PEG2-C2-acid** in the chosen anhydrous solvent.
  - Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
  - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

- Conjugation to Amine-Containing Molecule:
  - Dissolve the amine-containing molecule in the reaction buffer.
  - Add the activated **Amino-PEG2-C2-acid** solution to the amine-containing molecule solution.
  - Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- Quenching:
  - Add the quenching reagent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
  - Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

## Protocol 2: Amide Bond Formation via the Amine Group

This protocol describes the conjugation of a molecule with a carboxylic acid (or an activated ester) to the amine group of **Amino-PEG2-C2-acid**.

Materials:

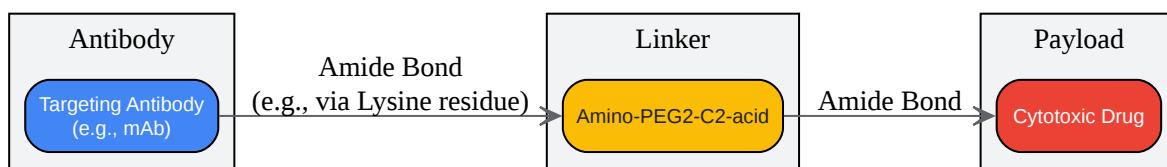
- **Amino-PEG2-C2-acid**
- Carboxylic acid-containing molecule (e.g., a payload with a carboxylic acid) or its NHS ester derivative
- EDC and NHS (if starting with a carboxylic acid)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS at pH 7.2-8.0)
- Purification system (e.g., HPLC or column chromatography)

**Procedure:**

- Activation of Carboxylic Acid (if necessary):
  - If starting with a carboxylic acid-containing molecule, activate it to an NHS ester as described in Protocol 1, Step 1.
- Conjugation to **Amino-PEG2-C2-acid**:
  - Dissolve **Amino-PEG2-C2-acid** in the reaction buffer.
  - Add the NHS-activated molecule to the **Amino-PEG2-C2-acid** solution.
  - Allow the reaction to proceed at room temperature for 2-4 hours.
- Purification:
  - Purify the resulting conjugate using an appropriate chromatographic method.

## Visualizing the Role of **Amino-PEG2-C2-acid** in an Antibody-Drug Conjugate

The following diagram illustrates the general structure of an antibody-drug conjugate where **Amino-PEG2-C2-acid** serves as the linker between the antibody and the cytotoxic drug.



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Caption: General structure of an Antibody-Drug Conjugate (ADC) utilizing **Amino-PEG2-C2-acid** as a linker.

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## References

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